1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile belongs to the class of pyridine derivatives. It is specifically noted for being a noncompetitive allosteric agonist of the sphingosine 1-phosphate receptor 2 (S1PR2), with an effective concentration (EC50) of approximately 1.0 μM. The compound has been studied primarily for its potential therapeutic applications in cancer treatment, particularly in pancreatic adenocarcinoma cell lines .
The synthesis of 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile can be achieved through various methods. A notable approach involves the reaction of 1-benzyl-3-cyanopyridine with phenylmagnesium bromide. The process includes the following steps:
This method has demonstrated effective yields and purity levels suitable for further biological testing .
The molecular formula of 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile is C21H19N3O2, with a molecular weight of 345.39 g/mol. The structure features multiple functional groups:
The compound's crystal structure has been analyzed using X-ray diffraction techniques, revealing detailed atomic coordinates and bond angles that are consistent with theoretical predictions .
The compound participates in several chemical reactions typical of pyridine derivatives. Notably:
These reactions are essential for modifying the compound's structure to enhance its pharmacological activity or alter its solubility characteristics .
As a noncompetitive allosteric agonist of sphingosine 1-phosphate receptor 2 (S1PR2), the mechanism of action involves binding to an allosteric site on the receptor rather than the active site. This binding leads to conformational changes in the receptor that modulate its activity without directly competing with endogenous ligands. This unique mechanism can potentially lead to fewer side effects compared to traditional agonists that bind directly to active sites .
The physical and chemical properties of 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Boiling Point | Approximately 580.5 °C |
Density | Approximately 1.16 g/cm³ |
Solubility | Soluble in DMSO (20 mg/mL) |
pKa | -2.80 |
Appearance | White to beige powder |
Storage Temperature | 2–8 °C |
These properties indicate that the compound is stable under specific conditions but may require careful handling due to its toxicity profile .
The primary application of 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile lies in pharmacology as a potential therapeutic agent targeting Sphingosine 1-phosphate receptors. Its specific action on S1PR2 suggests possible uses in treating conditions such as:
Research continues into optimizing its efficacy and understanding its broader implications in drug development .
The molecular architecture of CYM-5520 (C₂₁H₁₉N₃O₂, MW: 345.39 g/mol) features a unique conjugated system formed by 1,2-disubstituted pyrrole and 1,4-dihydropyridinone rings linked via a keto-methylene bridge (–CO–CH₂–) [2] [9]. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal critical electronic properties:
Table 1: Key Structural Parameters from DFT Optimization
Parameter | Value (Å or °) | Significance |
---|---|---|
Pyrrole N1–C2 bond | 1.382 Å | Electron delocalization |
Pyridinone C6=O bond | 1.241 Å | Strong polarization |
C≡N bond length | 1.158 Å | Electron-withdrawing character |
Dihedral angle (pyrrole-pyridine) | 127.5° | Reduced steric clash with S1PR2 |
Explicit-solvent MD simulations (CHARMM36 force field, 100 ns) of CYM-5520 bound to S1PR2 (PDB: 6N2H) demonstrate:
Table 2: Residue Interaction Profile from MD Simulations
Residue | Interaction Type | Occupancy (%) | Distance (Å) |
---|---|---|---|
Arg269 | H-bond (carbonyl acceptor) | 34% | 2.85 ± 0.3 |
Phe265 | π-π stacking (benzyl) | 67% | 4.12 ± 0.6 |
Tyr98 | H-bond (nitrile) | 22% | 3.10 ± 0.4 |
Leu269 | Hydrophobic contact | 89% | 3.88 ± 0.5 |
DFT benchmarking (M06-2X/def2-TZVP) compared CYM-5520 with prototypical S1PR agonists:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0